Bupropion morpholinol D6
Overview
Description
Bupropion morpholinol D6 is a drug metabolite of Bupropion . It is formed by the hydroxylation of Bupropion on the tert-butyl group and cyclizes to an acetal . It is a racemic preparation of the R,R-hydroxy bupropion and S,S-hydroxy bupropion isomers .
Synthesis Analysis
The synthesis of Bupropion involves green chemistry concepts such as green solvents and green metrics . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide . The final telescoped flow process afforded Bupropion hydrochloride in a 69% overall yield .Molecular Structure Analysis
Bupropion Morpholinol D6 has a molecular formula of C13H12D6ClNO2 . It is a major metabolite of the dopamine transport inhibitor and nicotinic antagonist Bupropion . It is formed by hydroxylation of Bupropion on the tert-butyl group and cyclizes to an acetal .Chemical Reactions Analysis
Bupropion exerts its effects mainly by inhibiting dopamine and norepinephrine reuptake . It also blocks several nicotinic receptors . Bupropion hydroxylation is mediated almost exclusively by CYP2B6 .Physical And Chemical Properties Analysis
Bupropion Morpholinol D6 is a solid substance with a white to light yellow color . It has a molecular weight of 261.78 .Scientific Research Applications
Pharmacokinetics and Metabolism
Bupropion hydrochloride, which metabolizes into the morpholinol metabolite, was studied for its disposition in subjects with alcoholic liver disease. The elimination half-life of the morpholinol metabolite was notably prolonged in subjects with alcoholic liver disease, highlighting the significance of liver function in the metabolism of bupropion and its derivatives (DeVane et al., 1990).
Neuroreceptor Interactions
Bupropion has been identified as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs). Research using a photoreactive bupropion analogue showed high affinity binding to the Torpedo nAChR, suggesting a critical role in the antidepressant and smoking cessation properties of bupropion (Pandhare et al., 2012).
Antidepressant and Smoking Cessation Efficacy
Studies on enantiomers of hydroxybupropion, a major metabolite of bupropion, reveal that they affect monoamine transporters and nicotinic acetylcholine receptor subtypes. This contributes to the antidepressant and smoking-cessation properties of bupropion (Damaj et al., 2004).
Impact on GABAA Receptors
Bupropion's interaction with the GABAA α1β2γ2 receptor was explored, revealing complex modulation of its function. This interaction could be significant in understanding the full spectrum of bupropion's pharmacological effects and its clinical tolerability (Thompson et al., 2015).
Comparison with Nicotine
Research comparing bupropion and nicotine's effects showed that bupropion produced a nicotine-like response in nicotine-trained animals, indicating a unique mechanism of action that differs from nicotine. This suggests its potential as a substitute for nicotine in smoking cessation therapy (Young & Glennon, 2002).
Safety And Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bupropion morpholinol D6 | |
CAS RN |
1216893-18-3 | |
Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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